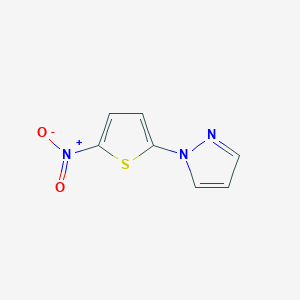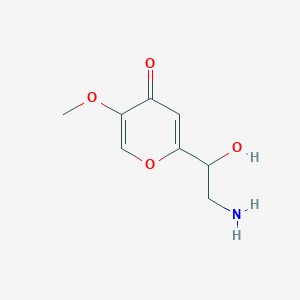
2,2'-dimethyl-4,4'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-dimethyl-4,4'-bithiophene is an organosulfur compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound features two thiophene rings, each substituted with a methyl group, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-dimethyl-4,4'-bithiophene can be achieved through several methods. One common approach involves the condensation reaction of 2-methylthiophene with 5-methylthiophene-3-carbaldehyde under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-methylthiophene is coupled with 5-methylthiophene-3-boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of thiophene derivatives often involves vapor-phase dehydrogenation of suitable precursors. For instance, the dehydrogenation of a mixture of 1-pentanol and carbon disulfide can yield various thiophene derivatives, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,2'-dimethyl-4,4'-bithiophene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Aplicaciones Científicas De Investigación
2,2'-dimethyl-4,4'-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 2,2'-dimethyl-4,4'-bithiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atoms in the thiophene rings can participate in electron-donating or electron-withdrawing interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with one methyl group.
5-Methylthiophene-3-carbaldehyde: A precursor used in the synthesis of 2,2'-dimethyl-4,4'-bithiophene.
Thiophene: The parent compound of the thiophene family.
Uniqueness
This compound is unique due to its dual thiophene rings and methyl substitutions, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
38418-27-8 |
|---|---|
Fórmula molecular |
C10H10S2 |
Peso molecular |
194.3g/mol |
Nombre IUPAC |
2-methyl-4-(5-methylthiophen-3-yl)thiophene |
InChI |
InChI=1S/C10H10S2/c1-7-3-9(5-11-7)10-4-8(2)12-6-10/h3-6H,1-2H3 |
Clave InChI |
BGFOQOAINPSCOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CS1)C2=CSC(=C2)C |
SMILES canónico |
CC1=CC(=CS1)C2=CSC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428647.png)

![5,7-dibromo-2-methylthieno[3,4-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428651.png)


![3,3'-Bis[2,4-dibromothiophene]](/img/structure/B428657.png)

![3,3'-Bis[2,5-dibromothiophene]](/img/structure/B428659.png)
![3,3'-Bis[2-bromo-4-chlorothiophene]](/img/structure/B428660.png)

![5-Methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428666.png)
![4,4'-Bis[3-chlorothiophene]](/img/structure/B428667.png)
